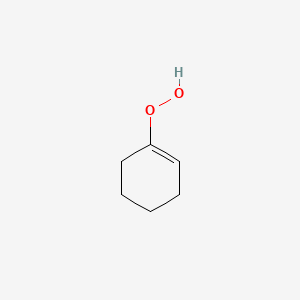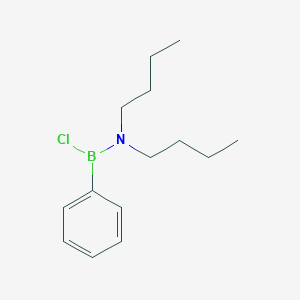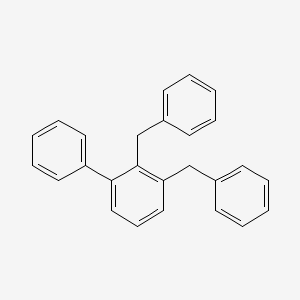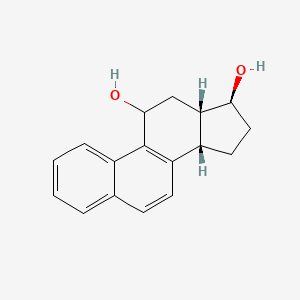
14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol is a complex organic compound characterized by its unique structure and properties It belongs to the class of polyene compounds, which are known for their multiple conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the formation of carbon-carbon bonds between aldehydes or ketones, leading to the creation of complex polyene structures.
Hydrogenation: The reduction of double bonds in intermediate compounds to achieve the desired polyene structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using catalysts to increase yield, and employing purification techniques such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with estrogen receptors, influencing gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol can be compared with other polyene compounds, such as:
14beta-Gona-1,3,5,7,9-pentaen-11-one, 17beta-hydroxy-: Similar structure but different functional groups, leading to distinct chemical properties and applications.
5-Alpha-Androstane-3-Beta,17beta-Diol: Another polyene compound with different biological activities and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
23462-91-1 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
(13S,14S,17S)-12,13,14,15,16,17-hexahydro-11H-cyclopenta[a]phenanthrene-11,17-diol |
InChI |
InChI=1S/C17H18O2/c18-15-8-7-12-13-6-5-10-3-1-2-4-11(10)17(13)16(19)9-14(12)15/h1-6,12,14-16,18-19H,7-9H2/t12-,14+,15+,16?/m1/s1 |
Clé InChI |
NPQHDJFMYRQZEA-BAWNGUDJSA-N |
SMILES isomérique |
C1C[C@@H]([C@@H]2[C@H]1C3=C(C(C2)O)C4=CC=CC=C4C=C3)O |
SMILES canonique |
C1CC(C2C1C3=C(C(C2)O)C4=CC=CC=C4C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



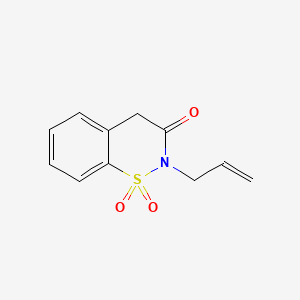
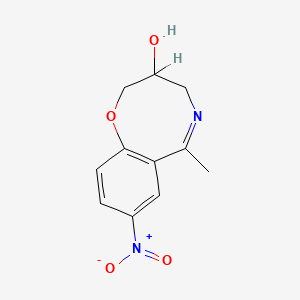
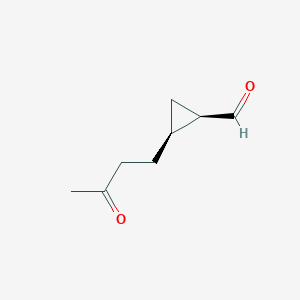
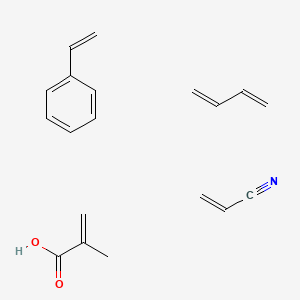
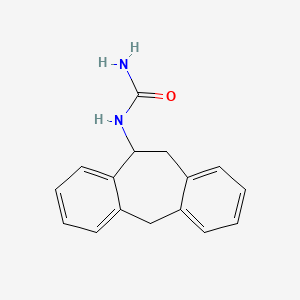
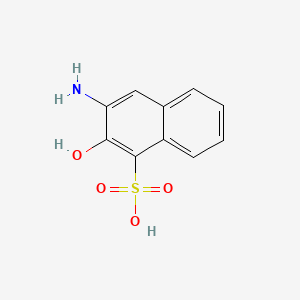
![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

